
2,2'-(1,3-Phenylene)bis(2-oxoacetaldehyde)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is an organic compound characterized by the presence of two oxoacetaldehyde groups attached to a 1,3-phenylene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) can be achieved through several methods. One common approach involves the reaction of 1,3-phenylenediamine with glyoxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenylene ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used for oxidation.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for reduction.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagent used.
Scientific Research Applications
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) involves its interaction with specific molecular targets and pathways. The oxoacetaldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,4-Phenylene)bis(2-oxoacetaldehyde)
- 2,2’-(1,2-Phenylene)bis(2-oxoacetaldehyde)
- 2,2’-(1,3-Phenylene)bis(2-oxazoline)
Uniqueness
2,2’-(1,3-Phenylene)bis(2-oxoacetaldehyde) is unique due to its specific substitution pattern on the phenylene ring, which influences its reactivity and interaction with other molecules. This distinct structure allows for unique applications and properties compared to its isomers and related compounds.
Properties
Molecular Formula |
C10H6O4 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
2-(3-oxaldehydoylphenyl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C10H6O4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-6H |
InChI Key |
UCLXXJCKGYPUSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C=O)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



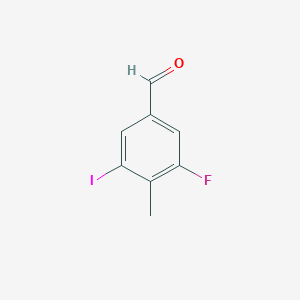
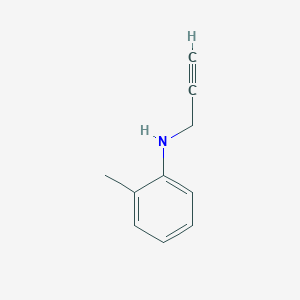
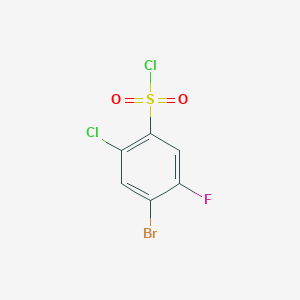
![5-[4-(1,3-Dioxolan-2-yl)phenyl]-2-pyridinamine](/img/structure/B12857785.png)
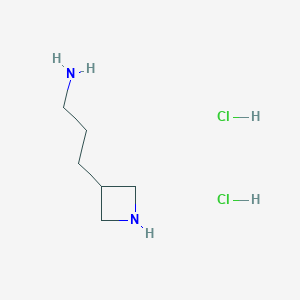
![4-Chloro-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12857790.png)
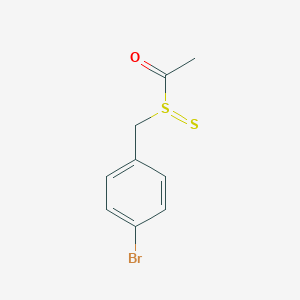
![2(5H)-Furanone, 5-[(1-methylpropyl)imino]-](/img/structure/B12857803.png)
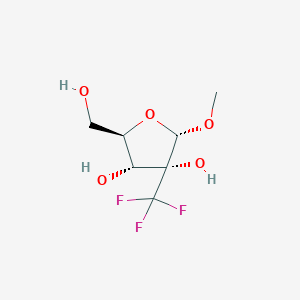
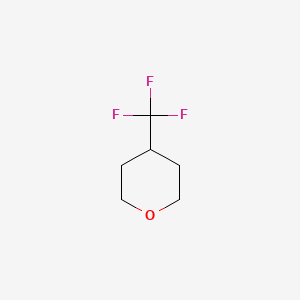
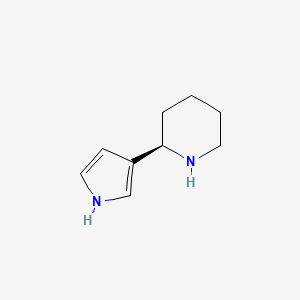
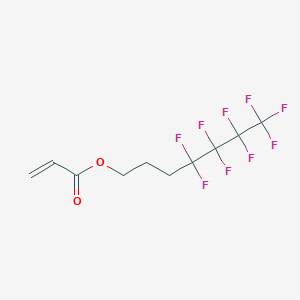
![3,5-Dimethoxy-4-[(methylamino)methyl]phenol](/img/structure/B12857831.png)
